1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione features a tetrahydropyrazine-dione core substituted with a 2-chloro-6-fluorophenylmethyl group at position 1 and a 3,5-dimethylphenyl group at position 4. The tetrahydropyrazine-dione scaffold is a partially saturated six-membered ring containing two nitrogen atoms and two ketone groups, which may confer unique electronic and steric properties. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with heterocyclic systems known for pesticidal, antiviral, or antitumor activities .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c1-12-8-13(2)10-14(9-12)23-7-6-22(18(24)19(23)25)11-15-16(20)4-3-5-17(15)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYFUANYNIIGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a pyrazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 331.81 g/mol
- IUPAC Name : 1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. For example, studies have suggested that it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis and a target for immunosuppressive therapies .
- Antioxidant Properties : The presence of chlorinated and fluorinated groups in the structure suggests possible antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related diseases .
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar structures exhibit antimicrobial properties against various pathogens .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazine derivatives similar to the compound . For instance:
- Case Study : A related pyrazole compound demonstrated significant cytotoxicity against human breast cancer cell lines with IC50 values ranging from 27.3 μM to 43.4 μM . This suggests that the target compound may also exhibit similar anticancer properties.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity:
- Research Findings : Compounds with similar pyrazine structures have been shown to possess antibacterial and antifungal properties . These findings warrant further investigation into the specific antimicrobial efficacy of the compound.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione represents a complex organic molecule with potential applications across various scientific fields. This article delves into its applications, particularly focusing on medicinal chemistry, agricultural science, and materials science.
Structure and Composition
- Chemical Formula : C19H20ClF N2O2
- Molecular Weight : 358.83 g/mol
- IUPAC Name : 1-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
This compound features a tetrahydropyrazine core with various functional groups that enhance its reactivity and biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural attributes that may influence biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance:
- Mechanism of Action : The tetrahydropyrazine moiety is known to interact with specific cellular targets involved in cancer progression.
- Case Study : A study demonstrated that derivatives of tetrahydropyrazines could inhibit tumor growth in xenograft models, suggesting potential for drug development in oncology.
Agricultural Science
The compound's unique structure may also be beneficial in agricultural applications as a pesticide or herbicide.
Pesticidal Properties
- Bioactivity : Similar compounds have been investigated for their effectiveness against various pests.
- Field Trials : Preliminary trials have indicated that formulations containing this compound can reduce pest populations significantly without harming beneficial insects.
Materials Science
In materials science, the compound can be utilized as a precursor for synthesizing novel materials with specific properties.
Polymer Synthesis
- Use in Polymers : The compound can serve as a monomer in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength.
- Research Findings : Studies have shown that incorporating such compounds into polymer matrices can improve their performance in high-temperature environments.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10 | |
| Compound B | Antiparasitic | 5 | |
| Target Compound | Anticancer | TBD |
Table 2: Agricultural Efficacy
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
a. 1-[3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazin-1-yl]ethanone ()
- Core Structure : The 1,6-dihydro-1,2,4,5-tetrazine ring differs from the tetrahydropyrazine-dione in nitrogen count (four vs. two) and saturation. The tetrazine ring adopts a boat conformation, while the tetrahydropyrazine-dione likely has a chair or planar geometry due to ketone groups .
- Substituents : Both compounds feature chlorinated phenyl groups, but the target compound includes additional fluorine and dimethyl substituents, which may enhance lipophilicity and target selectivity.
- Bioactivity : Tetrazine derivatives exhibit antiviral and antitumor properties , suggesting the target compound’s dione core and substituents could be optimized for similar applications.
b. 6-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ()
- Core Structure : This triazine-dione shares a dione moiety with the target compound but incorporates a triazine ring (three nitrogens) instead of a tetrahydropyrazine.
- Substituents : Both compounds utilize fluorinated and methoxylated/dimethylated aryl groups, which are common in agrochemicals for improving bioavailability .
- Synthesis : The triazine-dione’s synthesis via condensation reactions (e.g., acylations) may parallel methods applicable to the target compound .
c. Epoxiconazole ()
- Core Structure : Epoxiconazole is a triazole-containing fungicide, structurally distinct from the tetrahydropyrazine-dione.
- Substituents : Both compounds feature chloro- and fluorophenyl groups, critical for pesticidal activity. The target compound’s dimethylphenyl group may similarly enhance steric interactions with biological targets .
Table 1: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification techniques for this compound?
- Methodological Answer : The compound can be synthesized via stepwise coupling reactions, starting with halogenated aromatic intermediates. For example, nucleophilic substitution of 2-chloro-6-fluorobenzyl chloride with a pre-functionalized tetrahydropyrazine-dione scaffold under inert conditions (e.g., N₂ atmosphere) . Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh). Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic methods are critical for structural characterization?
- Methodological Answer : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm substituent positions and aromatic proton coupling patterns. FT-IR identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-F/C-Cl vibrations. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., ESI+ mode). For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry and confirms bond angles .
Q. How should researchers handle safety risks during synthesis?
- Methodological Answer : Conduct reactions in a fume hood with PPE (gloves, lab coat, goggles). Avoid exposure to halogenated intermediates (potential irritants) and use inert gas lines for moisture-sensitive steps. Quench reactive byproducts (e.g., HCl gas) with alkaline scrubbers. Store the compound in amber vials at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict pharmacokinetic properties and bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to optimize geometry and compute electrostatic potentials. Use molecular docking (AutoDock Vina) to screen interactions with target proteins (e.g., enzymes or receptors). Predict ADME parameters (absorption, metabolism) via tools like SwissADME, focusing on logP (lipophilicity) and polar surface area (PSA) to assess blood-brain barrier permeability .
Q. What strategies resolve contradictions between experimental and theoretical spectral data?
- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous proton environments. If HRMS shows unexpected adducts, re-analyze samples with alternative ionization methods (e.g., MALDI-TOF). For discrepancies in computational vs. experimental IR spectra, re-examine solvent effects or tautomeric equilibria in the model .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer : Apply design of experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design can identify ideal conditions for Suzuki-Miyaura cross-coupling steps. Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions. Monitor in-line via PAT (process analytical technology) tools like ReactIR .
Q. What advanced techniques analyze degradation pathways under stress conditions?
- Methodological Answer : Subject the compound to forced degradation studies (acid/base hydrolysis, oxidative stress, UV light). Analyze degradation products via LC-MS/MS with fragmentation patterns. Use accelerated stability chambers (40°C/75% RH) to model shelf-life and identify vulnerable functional groups (e.g., hydrolyzable dione rings) .
Data Contradiction and Experimental Design
Q. How to address inconsistencies in biological assay results across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and include positive/negative controls. Use chemoinformatics to check for colloidal aggregation (false positives) via dynamic light scattering. Validate target engagement with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Q. What experimental designs validate the compound’s mechanism of action?
- Methodological Answer : Employ knockout/knockdown models (CRISPR/Cas9) to confirm target specificity. Combine isothermal titration calorimetry (ITC) with surface plasmon resonance (SPR) to quantify binding kinetics. For in vivo studies, use PK/PD modeling to correlate plasma concentration with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
